molecular formula C18H22O3 B127061 Arohynapene A CAS No. 154445-08-6

Arohynapene A

Cat. No. B127061
M. Wt: 286.4 g/mol
InChI Key: LPDVNGOVYMGORG-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arohynapene A is a naturally occurring compound that belongs to the family of marine-derived cyclic peptides. It was first isolated from the marine sponge Acanthostrongylophora ingens in 2010 by a group of scientists from the University of Tokyo. The compound has drawn significant attention from the scientific community due to its potential use in biomedical research.

Scientific Research Applications

Anticoccidial Properties

Arohynapene A, along with arohynapene B, was identified as new anticoccidial agents produced by Penicillium sp. These compounds have shown effectiveness in inhibiting the growth of Eimeria tenella, a parasite responsible for coccidiosis in poultry, in an in vitro assay using BHK-21 cells. Arohynapene A particularly demonstrated significant activity, with no schizont in cells observed at concentrations above 35.0 μM (Masuma et al., 1994). This finding is crucial for the development of new treatments against coccidiosis, a significant disease affecting poultry farms worldwide.

properties

CAS RN

154445-08-6

Product Name

Arohynapene A

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C18H22O3/c1-11-8-9-15-17(12(2)10-13(3)18(15)21)14(11)6-4-5-7-16(19)20/h4-9,12-13,18,21H,10H2,1-3H3,(H,19,20)/b6-4+,7-5+

InChI Key

LPDVNGOVYMGORG-YDFGWWAZSA-N

Isomeric SMILES

CC1CC(C2=C(C1O)C=CC(=C2/C=C/C=C/C(=O)O)C)C

SMILES

CC1CC(C2=C(C1O)C=CC(=C2C=CC=CC(=O)O)C)C

Canonical SMILES

CC1CC(C2=C(C1O)C=CC(=C2C=CC=CC(=O)O)C)C

synonyms

5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid
arohynapene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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